Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate

Description

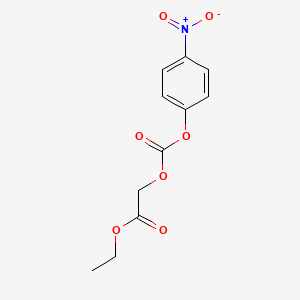

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate (CAS 236418-39-6) is an ester derivative featuring a 4-nitrophenoxy group linked via a carbonyloxy bridge to an ethyl acetate backbone. Its structure combines electron-withdrawing nitro groups with ester functionalities, influencing reactivity and stability .

Properties

IUPAC Name |

ethyl 2-(4-nitrophenoxy)carbonyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMYKBJNYREDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The resulting intermediate is then treated with phosgene or a phosgene equivalent to introduce the carbonyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Hydrolysis: 4-nitrophenol and ethyl acetate.

Reduction: Ethyl 2-((4-aminophenoxy)carbonyloxy)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate has been studied for its potential as a pharmaceutical intermediate. Its derivatives are investigated for their biological activities, particularly as antiviral agents . For instance, compounds derived from similar structures have shown promise in inhibiting HIV-1 protease, which is crucial for the virus's replication cycle . The incorporation of nitrophenyl groups enhances the compound's reactivity and biological activity, making it a candidate for further development into potent antiviral drugs.

Case Study: Antiviral Activity

A study focused on the synthesis of various inhibitors based on similar structures demonstrated that modifications to the nitrophenyl group could significantly affect the potency of these compounds against HIV-1. The presence of electron-withdrawing groups like nitro groups was found to enhance enzyme inhibitory activity, suggesting that this compound could be optimized for similar applications .

Agrochemical Applications

In the field of agrochemicals, this compound can serve as an effective herbicide or pesticide intermediate . Its chemical structure allows it to interact with plant systems in ways that can inhibit growth or combat pests. The nitrophenoxy moiety can be particularly useful in designing compounds that target specific biochemical pathways in plants or insects.

Table: Potential Agrochemical Applications

| Application Type | Chemical Interaction | Expected Outcome |

|---|---|---|

| Herbicide | Inhibition of growth regulators | Weeds control |

| Insecticide | Disruption of metabolic pathways | Pest management |

Material Science

The compound is also being explored for its role in developing smart materials . Its ability to undergo bioorthogonal reactions makes it suitable for applications in polymer chemistry where controlled degradation or release of active agents is required. This property is particularly beneficial in creating responsive materials that can change properties under specific conditions (e.g., pH or temperature).

Case Study: Smart Polymers

Research has indicated that incorporating this compound into polymer matrices could lead to materials with enhanced functionalities, such as self-healing properties or targeted drug delivery systems . The compound's reactivity allows it to form cross-links within polymer chains, which can be tailored for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate involves its hydrolysis to release 4-nitrophenol and ethyl acetate. The released 4-nitrophenol can undergo further metabolic transformations in biological systems. The compound’s reactivity is primarily due to the presence of the ester and nitro groups, which are susceptible to nucleophilic attack and reduction, respectively.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs (Table 1) include:

Key Structural Differences :

- Nitro Position: Ethyl 2-(4-nitrophenoxy)acetate (para-nitro) vs. 2-nitrophenoxy (ortho-nitro) derivatives .

- Functional Groups: The target compound’s carbonyloxy bridge distinguishes it from simpler esters like Ethyl 2-(4-nitrophenoxy)acetate. Difluoro analogs (e.g., CAS 2060043-62-9) introduce halogenated stability .

- Hybrid Substituents : Compounds like Ethyl 2-(4-Chloro-2-nitrophenyl)acetate combine nitro and chloro groups, altering electronic and steric profiles .

Physical and Chemical Properties

Crystallography :

- Ethyl 2-(4-nitrophenoxy)acetate: Monoclinic (P21/c), a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, β = 92.59°. Weak C–H···O hydrogen bonds stabilize layers parallel to the bc-plane .

- Target Compound: No crystallographic data available, but the carbonyloxy bridge may increase molecular planarity compared to simpler esters.

Thermal Stability :

- Ethyl 2-(4-nitrophenoxy)acetate melts at 56–58°C , while halogenated analogs (e.g., difluoro derivatives) likely exhibit higher melting points due to increased intermolecular forces .

Solubility :

Biological Activity

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a nitrophenoxy group that is known for its reactivity and biological significance. The compound can be synthesized through several methods, typically involving the reaction of ethyl acetate with 4-nitrophenyl chloroformate under basic conditions. This synthesis route allows for the introduction of the nitrophenoxy group, enhancing the compound's biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitrophenoxycarbonyl moiety can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer properties .

- Cell Membrane Interaction : The compound may disrupt cellular processes by affecting membrane integrity, which is essential for cellular signaling pathways .

- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. Below is a summary table of its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.6 | |

| SK-MEL-2 (Melanoma) | 12.3 | |

| MCF-7 (Breast Cancer) | 18.7 |

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These findings suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents.

Case Study 1: Anticancer Applications

A recent study investigated the effects of this compound on human lung cancer cells (A549). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 15.6 µM, indicating significant potential for further development as an anticancer therapeutic .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 16 µg/mL and 32 µg/mL respectively, suggesting that it could be effective in treating infections caused by these pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.